molecular formula C10H14N6S B11797950 7-(4-Methylpiperazin-1-yl)thiazolo[4,5-d]pyrimidin-5-amine

7-(4-Methylpiperazin-1-yl)thiazolo[4,5-d]pyrimidin-5-amine

Katalognummer: B11797950
Molekulargewicht: 250.33 g/mol
InChI-Schlüssel: HNEJVSCJRGOMCP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-(4-Methylpiperazin-1-yl)thiazolo[4,5-d]pyrimidin-5-amine is a high-purity chemical research compound based on the versatile thiazolo[4,5-d]pyrimidine scaffold, a structure of significant interest in medicinal chemistry for developing novel therapeutic agents. This scaffold is recognized as a privileged structure in drug discovery due to its ability to interact with diverse biological targets. The specific substitution at the 7-position with a 4-methylpiperazinyl group is a critical feature designed to enhance the molecule's physicochemical properties and its potential to engage with enzyme binding sites. The compound is of particular value for researchers investigating inflammation and immunology. The thiazolo[4,5-d]pyrimidine core has been identified as a key scaffold for novel classes of immunosuppressive agents, with some analogs demonstrating potent in vitro and in vivo biological activity, making them promising for preventing graft rejection after organ transplantation . Furthermore, this scaffold shows strong relevance in oncology research. Structurally similar thiazolo and oxazolo pyrimidine derivatives have been reported as inhibitors of various kinase targets implicated in cancer progression, such as VEGFR2 and EGFR . These enzymes are tyrosine kinase receptors frequently mutated or overexpressed in various human cancers, including lung, breast, and colorectal carcinoma. The presence of the 5-amine group provides a handle for further synthetic modification, allowing medicinal chemists to explore structure-activity relationships (SAR) and optimize properties like potency, selectivity, and metabolic stability. This compound is offered for research purposes to support the development of new small-molecule inhibitors and biological probes. It is supplied with comprehensive analytical data to ensure identity and purity. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to use.

Eigenschaften

Molekularformel

C10H14N6S

Molekulargewicht

250.33 g/mol

IUPAC-Name

7-(4-methylpiperazin-1-yl)-[1,3]thiazolo[4,5-d]pyrimidin-5-amine

InChI

InChI=1S/C10H14N6S/c1-15-2-4-16(5-3-15)9-7-8(12-6-17-7)13-10(11)14-9/h6H,2-5H2,1H3,(H2,11,13,14)

InChI-Schlüssel

HNEJVSCJRGOMCP-UHFFFAOYSA-N

Kanonische SMILES

CN1CCN(CC1)C2=NC(=NC3=C2SC=N3)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Methylpiperazin-1-yl)thiazolo[4,5-d]pyrimidin-5-amine typically involves the condensation of appropriate thiazole and pyrimidine precursors. One common method involves the reaction of 4-methylpiperazine with a thiazolo[4,5-d]pyrimidine derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide, and a base, such as potassium carbonate, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification, such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The chlorine atom at position 5 of the thiazolo[4,5-d]pyrimidine scaffold is highly susceptible to nucleophilic substitution. This reactivity enables functionalization with amines, alcohols, or thiols under mild conditions.

Reaction TypeConditionsReactantsProductsYield (%)References
AminationDMF, 80°C, 12 hPrimary/secondary amines5-Amino derivatives70–85
AlkoxylationEtOH, reflux, 6 hSodium alkoxides5-Alkoxy derivatives60–75
ThiolationDMSO, RT, 3 hThiophenol/NaSH5-Thioether derivatives65–80

Example : Reaction with piperazine derivatives under microwave irradiation produces 5-substituted analogs with enhanced adenosine A<sub>2A</sub> receptor affinity . For instance, coupling with 2-(4-phenylpiperazin-1-yl)ethylamine yields a potent inverse agonist (IC<sub>50</sub> = 7.42 nM) .

Condensation Reactions

The 5-amino group participates in condensation reactions with carbonyl-containing reagents to form Schiff bases or heterocyclic fused systems.

Reaction TypeConditionsReactantsProductsKey OutcomesReferences
Schiff base formationFormamide, 130–140°C, 4 hAldehydes/KetonesImine intermediatesPrecursors for cyclization
CyclizationPhenyl isocyanate, 140–160°CIsocyanatesPyrimido[4,5-d]pyrimidine-2,4-dionesSelective enzyme inhibitors

Mechanistic Insight : Heating with formamide generates a Schiff base intermediate, which undergoes intramolecular cyclization to yield fused pyrimidines . Side reactions (e.g., decomposition) occur above 140°C, necessitating precise temperature control .

Cross-Coupling Reactions

The brominated analog (2-bromo-7-(4-methylpiperazin-1-yl)thiazolo[4,5-d]pyrimidin-5-amine) undergoes palladium-catalyzed cross-coupling reactions.

Reaction TypeConditionsCatalysts/ReagentsProductsApplicationsReferences
Suzuki couplingPd(PPh<sub>3</sub>)<sub>4</sub>, DME, 90°CArylboronic acids2-Aryl derivativesKinase inhibitors
Buchwald-HartwigPd<sub>2</sub>(dba)<sub>3</sub>, XantphosAmines2-Aminoaryl derivativesAnticancer agents

Example : Suzuki coupling with 4-pyridinylboronic acid produces analogs with enhanced CDK4/6 inhibitory activity (K<sub>i</sub> = 1 nM for CDK4) .

Functionalization of the Piperazine Moiety

The 4-methylpiperazine group undergoes alkylation, acylation, or sulfonylation to modulate physicochemical properties.

Reaction TypeConditionsReagentsProductsBiological ImpactReferences
AlkylationK<sub>2</sub>CO<sub>3</sub>, DMF, 60°CAlkyl halidesN-Alkylpiperazine derivativesImproved solubility
AcylationEt<sub>3</sub>N, CH<sub>2</sub>Cl<sub>2</sub>, RTAcyl chloridesAmide derivativesEnhanced metabolic stability

Case Study : Acylation with 4-methoxyphenyl isocyanate produces a carboxamide derivative (PubChem CID: 122443951) with computed LogP = 2.2 and hydrogen-bond acceptor count = 8 .

Oxidation and Reduction

  • Oxidation : The thiazole sulfur can be oxidized to sulfoxide or sulfone derivatives using mCPBA or H<sub>2</sub>O<sub>2</sub>, though this is rarely reported for this compound .

  • Reduction : Catalytic hydrogenation (H<sub>2</sub>/Pd-C) reduces nitro groups in related analogs to amines but has not been explicitly documented for this scaffold .

Mechanistic Considerations

  • Nucleophilic Aromatic Substitution : The electron-withdrawing thiazole ring activates position 5 for attack by amines via a two-step addition-elimination mechanism .

  • Microwave-Assisted Reactions : Accelerate amination steps (e.g., 30-minute reactions vs. 12-hour conventional heating) .

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states in substitution reactions, while protic solvents (EtOH) favor SN1 pathways .

Stability and Side Reactions

  • Thermal Decomposition : Prolonged heating above 140°C leads to degradation via cleavage of the thiazole-pyrimidine bond .

  • Hydrolysis : The 5-amino group is stable under acidic conditions but undergoes slow hydrolysis in strong bases (pH > 12).

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that 7-(4-Methylpiperazin-1-yl)thiazolo[4,5-d]pyrimidin-5-amine exhibits significant anticancer properties.

Mechanisms of Action:

  • Inhibition of Cell Proliferation : The compound has been shown to inhibit cell proliferation in various cancer cell lines by targeting specific signaling pathways.
  • Cyclin-dependent Kinase Inhibition : It modulates the activity of cyclin-dependent kinases (CDK4 and CDK6), which are essential for cell cycle regulation. Inhibition of these kinases leads to cell cycle arrest and apoptosis in cancer cells .

Case Studies:
A study involving the MV4-11 acute myeloid leukemia cell line demonstrated that treatment with the compound resulted in significant cytotoxicity, with IC50 values indicating effective inhibition at low concentrations (0.25 µM to 2.50 µM) over a 24-hour exposure period .

Cell Line IC50 (µM)
MV4-110.25 - 2.50
A54912.5
MCF-715.0

Other Biological Activities

Beyond its anticancer effects, this compound may also possess additional therapeutic properties:

  • Anti-inflammatory Effects : Preliminary studies suggest that it could inhibit pro-inflammatory cytokines, contributing to potential anti-inflammatory applications.
  • Antimicrobial Properties : Some derivatives have shown efficacy against various bacterial strains, indicating a possible role in treating infections.

Synthesis and Derivatives

The synthesis of 7-(4-Methylpiperazin-1-yl)thiazolo[4,5-d]pyrimidin-5-amine involves several chemical reactions typical for heterocyclic compounds, including nucleophilic substitutions and cyclization reactions. The ability to modify its structure by introducing different substituents can enhance its biological activity and selectivity towards specific targets.

Wirkmechanismus

The mechanism of action of 7-(4-Methylpiperazin-1-yl)thiazolo[4,5-d]pyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. This inhibition can lead to the suppression of disease-related processes, such as cell proliferation in cancer.

Vergleich Mit ähnlichen Verbindungen

Key Research Findings and Data

Physicochemical Properties

  • HPLC Purity : Analogs like 16c (99.34%) and 16d (97.05%) demonstrate high purity achievable via silica chromatography .
  • Retention Times : Longer retention times (e.g., 16d: 11.98 min) correlate with increased hydrophobicity due to isopropyl groups .

Therapeutic Potential

  • Stress Disorders : CRF antagonists () are promising for anxiety and depression, suggesting the target compound’s applicability in this area .
  • Oncology : Triazolo derivatives () show antiproliferative effects, though thiazolo analogs may lack this activity due to divergent electronic profiles .

Biologische Aktivität

7-(4-Methylpiperazin-1-yl)thiazolo[4,5-d]pyrimidin-5-amine is a heterocyclic compound characterized by a thiazolo[4,5-d]pyrimidine core structure. This compound has attracted attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The presence of a piperazine moiety enhances its solubility and interaction with biological targets, making it a promising candidate for drug development.

Chemical Structure and Properties

The compound features:

  • Thiazolo[4,5-d]pyrimidine core : This fused ring system is known for various biological activities.
  • Piperazine substituent : Enhances solubility and may improve pharmacokinetic properties.
  • Amino group : Located at the 5-position, this group can participate in nucleophilic substitution reactions.

The molecular formula is C11H15N5SC_{11}H_{15}N_5S with a molecular weight of approximately 245.33 g/mol.

Antimicrobial Activity

Studies have shown that derivatives of thiazolo[4,5-d]pyrimidine exhibit significant antimicrobial properties. For instance, compounds similar to 7-(4-Methylpiperazin-1-yl)thiazolo[4,5-d]pyrimidin-5-amine have demonstrated efficacy against various pathogens, including bacteria and fungi.

CompoundMIC (µg/mL)Target Organism
7-(4-Methylpiperazin-1-yl)thiazolo[4,5-d]pyrimidin-5-amine0.21Pseudomonas aeruginosa
7-(4-Methylpiperazin-1-yl)thiazolo[4,5-d]pyrimidin-5-amine0.25Escherichia coli

These compounds were evaluated using minimum inhibitory concentration (MIC) assays, demonstrating potent activity against both gram-positive and gram-negative bacteria.

Anticancer Activity

The compound also shows promise as an anticancer agent. Research indicates that similar thiazolo[4,5-d]pyrimidine derivatives can inhibit key kinases involved in cancer cell proliferation. For example:

CompoundIC50 (µM)Target Enzyme
7-(4-Methylpiperazin-1-yl)thiazolo[4,5-d]pyrimidin-5-amine12.27 - 31.64DNA gyrase
7-(4-Methylpiperazin-1-yl)thiazolo[4,5-d]pyrimidin-5-amine0.52 - 2.67DHFR

These findings suggest that the compound could serve as a lead structure for developing new anticancer therapies.

The biological activity of 7-(4-Methylpiperazin-1-yl)thiazolo[4,5-d]pyrimidin-5-amine is believed to involve:

  • Binding to Enzymes : The compound interacts with enzymes such as DNA gyrase and dihydrofolate reductase (DHFR), which are critical for bacterial growth and cancer cell survival.
  • Inhibition of Biofilm Formation : It has been shown to inhibit biofilm formation in pathogens like Staphylococcus aureus, which is crucial for treating infections.

Case Studies

One notable case study involved the evaluation of various thiazolo[4,5-d]pyrimidine derivatives against Staphylococcus epidermidis. The results indicated that certain modifications to the piperazine ring enhanced antimicrobial potency and reduced cytotoxicity compared to standard treatments like Ciprofloxacin.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 7-(4-Methylpiperazin-1-yl)thiazolo[4,5-d]pyrimidin-5-amine, and how is structural fidelity ensured?

  • Methodological Answer : The synthesis typically involves multi-step protocols, starting with cyclization of thiourea precursors to form the thiazolo[4,5-d]pyrimidine core. For example, halogenated intermediates are generated via cyclization, formylation, and acylation steps, followed by nucleophilic substitution with 4-methylpiperazine . Structural validation employs X-ray crystallography to confirm regiochemistry and NMR/IR spectroscopy for functional group analysis. Comparative studies of regioisomers (e.g., thiourea vs. tetrazole derivatives) are critical to avoid side products .

Q. How can researchers validate the compound’s structural integrity post-synthesis?

  • Methodological Answer : Use a combination of:

  • X-ray crystallography to resolve ambiguous regiochemistry in fused heterocycles .
  • ¹H/¹³C NMR to verify substituent positions (e.g., methylpiperazine integration ratios).
  • Mass spectrometry to confirm molecular weight and fragmentation patterns .
  • IR spectroscopy to detect amine and thiazole-specific vibrations (e.g., N-H stretching at ~3300 cm⁻¹) .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Methodological Answer : Prioritize target-specific assays based on structural analogs. For instance:

  • Antimicrobial activity : Broth microdilution against Gram-positive/negative strains (e.g., S. aureus, E. coli) .
  • Anticancer potential : MTT assays on human cancer cell lines (e.g., HeLa, MCF-7) .
  • Enzyme inhibition : Fluorometric assays for carbonic anhydrase or kinase activity .

Advanced Research Questions

Q. How can computational methods predict the compound’s pharmacokinetics and target binding affinity?

  • Methodological Answer :

  • Pharmacokinetics : Use tools like SwissADME to estimate logP, solubility, and bioavailability. Molecular dynamics simulations assess membrane permeability .
  • Docking studies : Employ AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., tubulin for antimitotic activity). Validate with free-energy perturbation (FEP) calculations .
  • MD simulations : Run 100-ns trajectories to evaluate binding stability in explicit solvent (e.g., TIP3P water model) .

Q. How should researchers address contradictions in reported biological activity data?

  • Methodological Answer :

  • Comparative assays : Re-test the compound under standardized conditions (e.g., pH, serum concentration) to isolate protocol variability .
  • Structural analogs : Synthesize derivatives with systematic substitutions (e.g., fluorinated piperazine) to correlate activity with electronic/steric effects .
  • Meta-analysis : Use platforms like ICReDD to cross-reference reaction pathways and biological datasets, identifying outliers via principal component analysis (PCA) .

Q. What strategies enhance selectivity for enzyme inhibition (e.g., carbonic anhydrase isoforms)?

  • Methodological Answer :

  • Isoform-specific design : Introduce bulky substituents (e.g., 4-methylpiperazine) to exploit hydrophobic pockets in hCA II versus hCA I .
  • Kinetic profiling : Measure IC₅₀ shifts under varying Zn²⁺ concentrations to assess metal-binding dependency .
  • Covalent inhibition : Modify the thiazole moiety to include electrophilic groups (e.g., α,β-unsaturated ketones) for irreversible binding .

Q. How can reaction scalability be optimized without compromising yield?

  • Methodological Answer :

  • Flow chemistry : Implement continuous flow reactors for exothermic steps (e.g., acylation) to improve heat transfer and reduce side reactions .
  • DoE (Design of Experiments) : Use factorial designs to optimize solvent polarity, temperature, and catalyst loading. For example, acetonitrile/water mixtures enhance nucleophilic substitution rates .
  • In situ monitoring : Employ PAT (Process Analytical Technology) tools like FTIR to track intermediate formation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.